(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic molecule characterized by its unique structural features It contains a thiazole ring, a phenyl group, and a trifluoromethyl group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of a thiazole derivative with an appropriate aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using continuous flow reactors to enhance reaction efficiency and scalability. The use of catalysts and automated systems can further improve the yield and reduce the production cost. Industrial methods also focus on minimizing waste and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
2-Methyl-4-{[4-methyl-2-(4-trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: A compound with similar structural features, used in regulating inflammation.
Uniqueness
(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C20H14ClF3N2OS |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H14ClF3N2OS/c1-12(9-13-5-3-2-4-6-13)10-17-18(27)26-19(28-17)25-16-8-7-14(21)11-15(16)20(22,23)24/h2-11H,1H3,(H,25,26,27)/b12-9+,17-10- |
InChI Key |
IXPCPCNUBMTCOP-YZXVBUGESA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2 |
Origin of Product |
United States |
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